

Application Note: LC-MS Characterization of N-Boc Protected Cyclohexanediamine Isomers

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Compound of Interest

Compound Name:	<i>trans</i> -N-Boc-1,4-cyclohexanediamine
Cat. No.:	B153069

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Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of N-Boc protected cyclohexanediamine isomers. The isomers, including mono-N-Boc-1,2-cyclohexanediamine, mono-N-Boc-1,3-cyclohexanediamine, and mono-N-Boc-1,4-cyclohexanediamine, are crucial building blocks in pharmaceutical synthesis. The presented protocol offers a reliable methodology for their separation and structural confirmation using a reverse-phase HPLC method coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS). This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers in implementing this analytical method.

Introduction

Cyclohexanediamine derivatives are widely utilized as chiral ligands and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to allow for selective functionalization of one of the amino groups. The accurate characterization of these N-Boc protected intermediates is critical to ensure the identity, purity, and quality of downstream products. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation and identification of such isomeric compounds. This

note describes a method for the effective chromatographic separation of positional isomers of mono-N-Boc-cyclohexanediamine and their characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocols

Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh 10 mg of each N-Boc protected cyclohexanediamine isomer (1,2-, 1,3-, and 1,4-) reference standard.
 - Dissolve each standard in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL.
 - Prepare a mixed standard solution by combining equal volumes of each stock solution and diluting with 50:50 methanol:water to a final concentration of 10 µg/mL for each isomer.
- Sample Solution Preparation:
 - For reaction monitoring or purity assessment, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to an estimated concentration of 10-20 µg/mL.
 - Filter the final solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography (LC) Method

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended for good separation of the isomers.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient Elution:

Time (min)	% B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

- Flow Rate: 0.4 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

- Instrument: A tandem quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow Rates:
 - Desolvation Gas (Nitrogen): 800 L/hr.
 - Cone Gas (Nitrogen): 50 L/hr.

- Data Acquisition:

- Full Scan (MS1): Scan range of m/z 50-500 to identify the protonated molecular ion.
- Tandem MS (MS/MS): Product ion scan of the precursor ion $[M+H]^+$ (m/z 215.2) to obtain fragmentation patterns. Collision energy can be ramped (e.g., 10-30 eV) to observe characteristic product ions.

Data Presentation

The LC-MS analysis of the N-Boc protected cyclohexanediamine isomers yielded the following quantitative data, which is summarized for easy comparison.

Table 1: Chromatographic and Mass Spectrometric Data for N-Boc Cyclohexanediamine Isomers

Compound	Isomer	Retention Time (min)	Precursor Ion $[M+H]^+$ (m/z)	Key Product Ions (m/z)
Mono-N-Boc-cyclohexanediamine	1,2-trans	4.8	215.2	159.1, 142.1, 115.1, 98.1
Mono-N-Boc-cyclohexanediamine	1,3-cis/trans	5.5	215.2	159.1, 142.1, 115.1, 98.1
Mono-N-Boc-cyclohexanediamine	1,4-trans	6.2	215.2	159.1, 142.1, 115.1, 98.1

Note: Retention times are approximate and may vary depending on the specific LC system, column, and mobile phase conditions.

The molecular formula for mono-N-Boc-cyclohexanediamine is $C_{11}H_{22}N_2O_2$.^[1] The calculated monoisotopic mass is 214.1681 Da. The expected protonated molecule $[M+H]^+$ is therefore approximately 215.2 m/z .^[1]

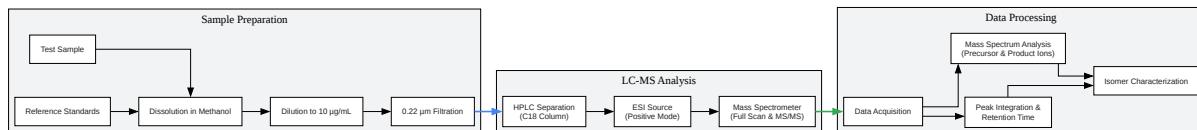
Fragmentation Analysis

The fragmentation of Boc-protected amines is well-characterized.^{[2][3][4]} The primary fragmentation pathways observed in the MS/MS spectra of protonated N-Boc protected cyclohexanediamine include:

- Loss of isobutylene (-56 Da): $[M+H - C_4H_8]^+$, resulting in an ion at m/z 159.1.
- Loss of the entire Boc group (-100 Da): $[M+H - C_5H_8O_2]^+$, leading to the free protonated cyclohexanediamine at m/z 115.1.
- Loss of tert-butanol (-74 Da): $[M+H - C_4H_{10}O]^+$, resulting in an ion at m/z 141.1 (often less prominent).
- Further fragmentation of the cyclohexanediamine ring structure.

Mandatory Visualization

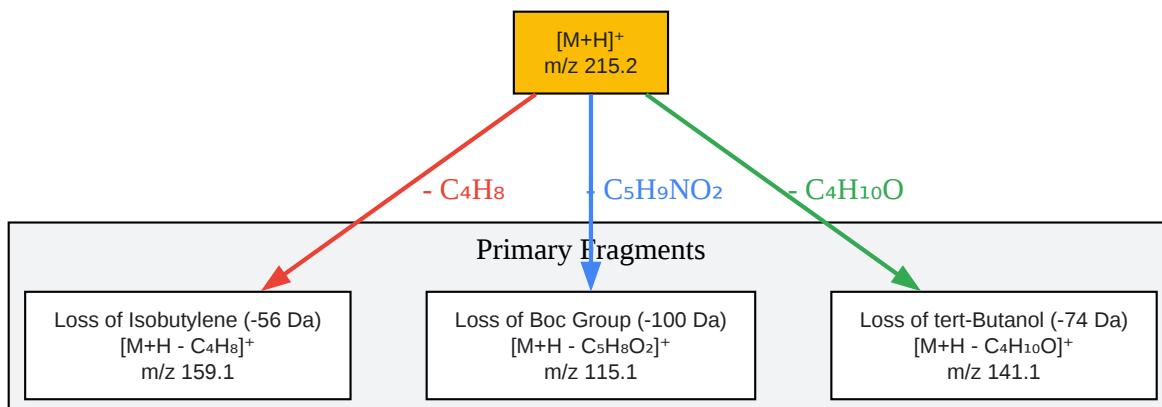
The following diagram illustrates the general experimental workflow for the LC-MS characterization of N-Boc protected cyclohexanediamine.



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Caption: Experimental workflow for LC-MS characterization.

The following diagram illustrates the key fragmentation pathways of N-Boc protected cyclohexanediamine in the mass spectrometer.



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Caption: Key MS/MS fragmentation pathways.

Conclusion

The described LC-MS method provides a reliable and efficient means for the characterization of N-Boc protected cyclohexanediamine isomers. The combination of chromatographic separation and mass spectrometric detection allows for the unambiguous identification of each isomer based on its retention time and characteristic fragmentation pattern. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry involved in the synthesis and quality control of related compounds.

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